5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one
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Overview
Description
5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one is a synthetic organic compound with a complex structure that includes a methoxy-substituted tetrahydronaphthalene moiety linked to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: The starting material, 7-methoxy-1,2,3,4-tetrahydronaphthalene, can be synthesized through the hydrogenation of 7-methoxy-1-naphthol under catalytic conditions.
Amination: The tetrahydronaphthalene derivative is then subjected to amination using an appropriate amine, such as 1-methylpiperidin-2-one, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the tetrahydronaphthalene moiety can undergo oxidation to form a corresponding quinone derivative.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it may interact with these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene moiety but lacks the piperidinone ring.
1-Methylpiperidin-2-one: Contains the piperidinone ring but lacks the tetrahydronaphthalene moiety.
Uniqueness
The uniqueness of 5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in the individual components.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19-11-15(6-8-17(19)20)18-14-5-3-12-4-7-16(21-2)10-13(12)9-14/h4,7,10,14-15,18H,3,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDSQGSRLYSFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCC3=C(C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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